molecular formula C16H19F2N3O2 B2437623 N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2197485-30-4

N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

货号 B2437623
CAS 编号: 2197485-30-4
分子量: 323.344
InChI 键: FSLXVPTYZZRBTD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, commonly known as DFP-10825, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.

作用机制

DFP-10825 exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and proteins, including phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and nuclear factor kappa B (NF-κB). It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increases the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). It also reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are implicated in oxidative stress and inflammation.

实验室实验的优点和局限性

DFP-10825 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has shown promising therapeutic effects in various diseases, making it a potential candidate for drug development. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Its pharmacokinetics and toxicity profile also need to be investigated to determine its safety and efficacy in humans.

未来方向

There are several future directions for the study of DFP-10825. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to determine its pharmacokinetics and toxicity profile in preclinical and clinical studies. Additionally, its potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders, can also be explored. Finally, its use in combination with other drugs or therapies can also be investigated to enhance its therapeutic effects.
In conclusion, DFP-10825 is a small molecule drug that has shown promising therapeutic effects in various diseases. Its mechanism of action involves the inhibition of various enzymes and signaling pathways, and it exerts its effects through multiple biochemical and physiological mechanisms. While it has several advantages for lab experiments, further studies are needed to determine its safety and efficacy in humans and to explore its potential therapeutic applications in other diseases.

合成方法

DFP-10825 can be synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 1-(2-bromoethyl)-4-(2,6-difluorophenyl)piperazine, followed by the reaction of the resulting intermediate with N-methylprop-2-enamide. The final product is obtained through purification and isolation techniques.

科学研究应用

DFP-10825 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer, DFP-10825 has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammatory disorders, DFP-10825 has been shown to reduce inflammation and oxidative stress. In neurological disorders, DFP-10825 has been shown to improve cognitive function and reduce neuroinflammation.

属性

IUPAC Name

N-[2-[4-(2,6-difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N3O2/c1-3-14(22)19(2)11-15(23)20-7-9-21(10-8-20)16-12(17)5-4-6-13(16)18/h3-6H,1,7-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLXVPTYZZRBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=C(C=CC=C2F)F)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。